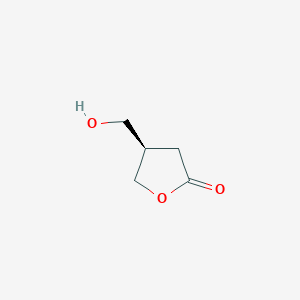
(4R)-4-(Hydroxymethyl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4-(Hydroxymethyl)oxolan-2-one is a chiral lactone compound with a hydroxymethyl group attached to the fourth carbon of the oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(Hydroxymethyl)oxolan-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as a chiral diol or a chiral epoxide.
Cyclization: The precursor undergoes cyclization to form the oxolane ring. This step may involve the use of acid or base catalysts.
Functionalization: The hydroxymethyl group is introduced through a series of functionalization reactions, such as oxidation or reduction.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to industrial scale, ensuring high yield and purity.
Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalysts, to improve efficiency and reduce costs.
化学反应分析
Types of Reactions
(4R)-4-(Hydroxymethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
(4R)-4-(Hydroxymethyl)oxolan-2-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of (4R)-4-(Hydroxymethyl)oxolan-2-one depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of the oxolane ring and the hydroxymethyl group.
相似化合物的比较
Similar Compounds
(4S)-4-(Hydroxymethyl)oxolan-2-one: The enantiomer of (4R)-4-(Hydroxymethyl)oxolan-2-one, with similar chemical properties but different biological activity.
Tetrahydrofuran-2-one: A related lactone compound without the hydroxymethyl group.
Gamma-Butyrolactone: Another lactone with a different ring structure.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C5H8O3 |
|---|---|
分子量 |
116.11 g/mol |
IUPAC 名称 |
(4R)-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2/t4-/m1/s1 |
InChI 键 |
PVQRPRXBBGDUMX-SCSAIBSYSA-N |
手性 SMILES |
C1[C@@H](COC1=O)CO |
规范 SMILES |
C1C(COC1=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)
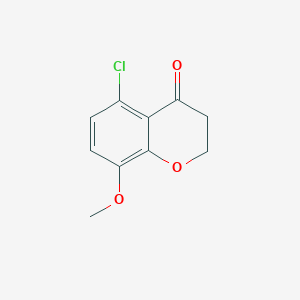

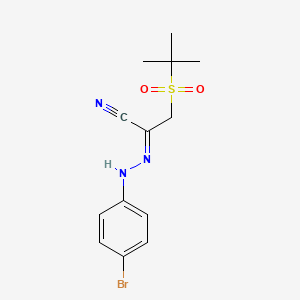
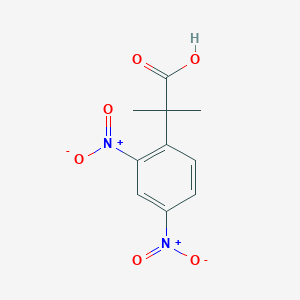
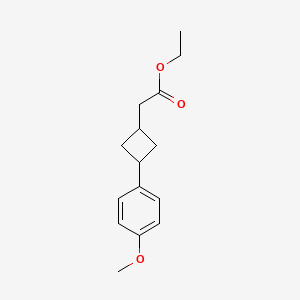
![methyl3-{2-[N'-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13057664.png)
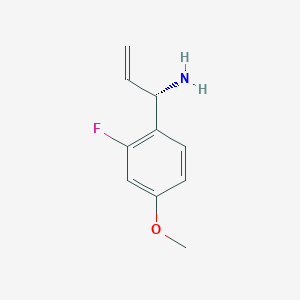
![(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057674.png)
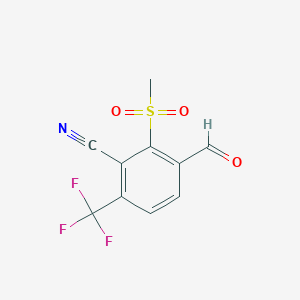
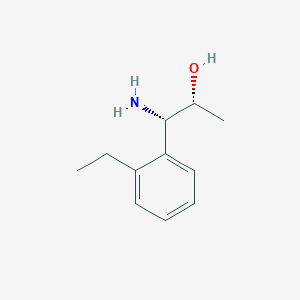
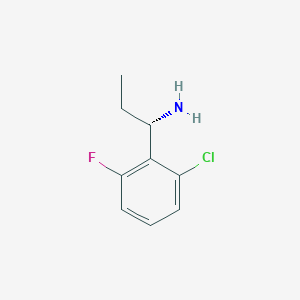
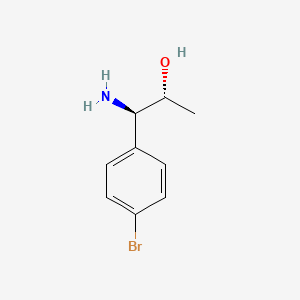
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate](/img/structure/B13057698.png)
